molecular formula C12H23NS B13243920 2-[(Cyclohexylsulfanyl)methyl]piperidine

2-[(Cyclohexylsulfanyl)methyl]piperidine

Cat. No.: B13243920
M. Wt: 213.38 g/mol
InChI Key: MMZUDWGEEIZVQQ-UHFFFAOYSA-N
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Description

2-[(Cyclohexylsulfanyl)methyl]piperidine is an organic compound with the molecular formula C12H23NS. It is a piperidine derivative where a cyclohexylsulfanyl group is attached to the piperidine ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Cyclohexylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with cyclohexylthiol in the presence of a suitable base. The reaction proceeds through the formation of a thioether linkage between the cyclohexyl group and the piperidine ring. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-[(Cyclohexylsulfanyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides or amines.

Major Products Formed:

Scientific Research Applications

2-[(Cyclohexylsulfanyl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of various piperidine derivatives.

    Biology: Potential use in the study of biological systems due to its structural similarity to naturally occurring compounds.

    Medicine: Investigated for its potential pharmacological properties, including its use as a precursor in the synthesis of drugs targeting neurological pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(Cyclohexylsulfanyl)methyl]piperidine is not fully understood. it is believed to interact with molecular targets in biological systems through its piperidine ring, which is a common pharmacophore in many bioactive compounds. The sulfur atom in the cyclohexylsulfanyl group may also play a role in modulating the compound’s activity by participating in redox reactions or forming specific interactions with target proteins .

Comparison with Similar Compounds

    Piperidine: A simple heterocyclic amine that serves as the core structure for many bioactive molecules.

    Cyclohexylamine: Similar in structure but lacks the sulfur atom, leading to different chemical properties.

    Thiomorpholine: Contains both sulfur and nitrogen in a six-membered ring, similar to 2-[(Cyclohexylsulfanyl)methyl]piperidine but with different spatial arrangement.

Uniqueness: this compound is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

2-(cyclohexylsulfanylmethyl)piperidine

InChI

InChI=1S/C12H23NS/c1-2-7-12(8-3-1)14-10-11-6-4-5-9-13-11/h11-13H,1-10H2

InChI Key

MMZUDWGEEIZVQQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCC2CCCCN2

Origin of Product

United States

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